2-(2H-benzotriazol-2-yl)-4-methylphenyl 3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate
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Overview
Description
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific research fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE typically involves multiple steps:
Diazotization Reaction: This involves the preparation of a diazonium salt from an aromatic amine using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with a phenolic compound to form an azo compound.
Reduction: The azo compound is reduced to form the desired benzotriazole derivative.
Industrial Production Methods
Industrial production of this compound often involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction can yield alcohols or amines.
Scientific Research Applications
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as a UV stabilizer in plastics and coatings to prevent degradation from UV radiation
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety is known to interact with metal ions, which can inhibit enzyme activity. The sulfonyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328): Another benzotriazole derivative used as a UV stabilizer.
2-(2H-Benzotriazol-2-yl)-4-tert-octylphenol (UV 329): Similar in structure and used for similar applications.
Uniqueness
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as both a stabilizer and a reactive intermediate makes it versatile in various applications.
Properties
Molecular Formula |
C26H26N4O4S |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 3-(4-methylpiperidin-1-yl)sulfonylbenzoate |
InChI |
InChI=1S/C26H26N4O4S/c1-18-12-14-29(15-13-18)35(32,33)21-7-5-6-20(17-21)26(31)34-25-11-10-19(2)16-24(25)30-27-22-8-3-4-9-23(22)28-30/h3-11,16-18H,12-15H2,1-2H3 |
InChI Key |
SGKWSFKFEVHJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=C(C=C(C=C3)C)N4N=C5C=CC=CC5=N4 |
Origin of Product |
United States |
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